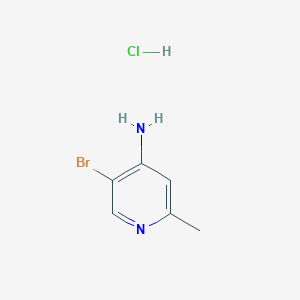

5-Bromo-2-methyl-pyridin-4-ylamine HCl

Description

Contextual Significance of Substituted Pyridines in Chemical Synthesis

Substituted pyridines are a cornerstone of modern chemical synthesis, with their prevalence notable in pharmaceuticals, agrochemicals, and materials science. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, offers a unique combination of electronic properties, including aromaticity and basicity. The introduction of various substituents onto the pyridine core allows for the fine-tuning of these properties, enabling chemists to design molecules with specific biological activities or material characteristics.

The strategic placement of functional groups on the pyridine ring can influence a molecule's polarity, solubility, and ability to participate in hydrogen bonding, all of which are critical for its interaction with biological targets. nih.gov The synthesis of multi-substituted pyridines is an active area of research, with numerous methodologies developed to access diverse substitution patterns. nih.gov

Role of 5-Bromo-2-methyl-pyridin-4-ylamine HCl as a Foundational Synthetic Intermediate

Within the diverse family of substituted pyridines, 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (HCl) stands out as a valuable and versatile synthetic intermediate. Its structure incorporates several key features that make it a powerful tool for organic chemists. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the introduction of a wide range of aryl and heteroaryl substituents. mdpi.com

The presence of the amino group at the 4-position and the methyl group at the 2-position further enhances its utility. The amino group can be a site for further functionalization, such as acylation or participation in the formation of new heterocyclic rings. mdpi.com The methyl group can influence the steric and electronic properties of the molecule. The hydrochloride salt form of this compound often improves its stability and handling characteristics.

The strategic positioning of these functional groups—a halogen for cross-coupling, an amino group for further derivatization, and a methyl group for steric and electronic modulation—makes this compound a foundational building block for the construction of more complex and functionally diverse molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1820684-03-4 | sigmaaldrich.com |

| Molecular Formula | C6H8BrClN2 | sigmaaldrich.com |

| Molecular Weight | 223.5 g/mol | sigmaaldrich.com |

| Appearance | White Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| Storage Temperature | 0-5°C | sigmaaldrich.com |

Spectroscopic Data of this compound

| | IUPAC Name | 5-bromo-2-methylpyridin-4-amine hydrochloride | sigmaaldrich.com | | InChI | 1S/C6H7BrN2.ClH/c1-4-2-6(8)5(7)3-9-4;/h2-3H,1H3,(H2,8,9);1H | sigmaaldrich.com | | InChI Key | SLZIJZBBYPLYNW-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2-methylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c1-4-2-6(8)5(7)3-9-4;/h2-3H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZIJZBBYPLYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Bromo 2 Methyl Pyridin 4 Ylamine Hcl and Its Core Structure

Strategic Retrosynthetic Deconstruction of the Pyridine (B92270) Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For 5-Bromo-2-methyl-pyridin-4-ylamine HCl, the analysis begins by disconnecting the salt formation, leading to the free base, 5-Bromo-2-methyl-pyridin-4-ylamine. The primary disconnections then focus on the carbon-halogen and carbon-nitrogen bonds.

A logical retrosynthetic approach would involve the disconnection of the C-N bond at the 4-position, suggesting a nucleophilic aromatic substitution (SNAr) or a related amination reaction on a 4-substituted pyridine precursor. This leads to a key intermediate, a di-halogenated or otherwise activated pyridine. Another key disconnection is the C-Br bond, which points towards a bromination reaction of a 2-methyl-pyridin-4-ylamine precursor. However, controlling the regioselectivity of such a reaction can be challenging.

Therefore, a more strategic retrosynthesis would prioritize the installation of the substituents in a controlled manner. This often involves starting with a pre-functionalized pyridine ring or constructing the ring itself with the desired substitution pattern. A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnect HCl: 5-Bromo-2-methyl-pyridin-4-ylamine

Disconnect C4-NH2: 5-Bromo-4-chloro-2-methylpyridine (or other suitable leaving group at C4) + Ammonia (B1221849)/amine source

Disconnect C5-Br: 4-Chloro-2-methylpyridine

Disconnect C4-Cl: 2-Methyl-4-pyridone

Disconnect C2-CH3: This can be incorporated from the initial building blocks in a ring synthesis.

This analysis highlights the importance of key intermediates like 5-bromo-2-methylpyridine (B113479) and the strategic introduction of the amino group at the C-4 position.

Precursor Synthesis and Halogenation Techniques for the Pyridine Ring

The synthesis of appropriately substituted pyridine precursors is critical for the successful construction of the target molecule. This section focuses on the synthesis of the 5-bromo-2-methylpyridine intermediate and the subsequent regioselective introduction of the amino group.

Advanced Approaches for 5-Bromo-2-methylpyridine Synthesis

Several methods exist for the synthesis of 5-bromo-2-methylpyridine. A common approach involves the direct bromination of 2-methylpyridine (B31789) (2-picoline). However, this reaction can lead to a mixture of products. More controlled methods are often preferred.

One method involves the Sandmeyer-type reaction starting from 5-amino-2-methylpyridine. google.com The amino group is diazotized with a nitrite (B80452) source in the presence of a bromide source, such as hydrobromic acid and bromine, to yield the desired 5-bromo-2-methylpyridine. google.com

Another approach starts from 5-nitro-2-methylpyridine. This precursor can be synthesized by reacting 5-nitro-2-chloropyridine with a methylating agent. The nitro group can then be reduced to an amino group, which is subsequently converted to the bromo substituent via a diazotization reaction. chemicalbook.com

A direct bromination of 2-methylpyridine can also be achieved with higher selectivity under specific conditions. For instance, using bromine in the presence of a strong acid or under irradiation can favor the formation of the 5-bromo isomer. guidechem.com

| Starting Material | Reagents | Product | Reference |

| 2-Methylpyridine | Br2, HBr, NaNO2 | 5-Bromo-2-methylpyridine | google.com |

| 5-Nitro-2-chloropyridine | 1. Methylating agent 2. Reducing agent 3. NaNO2, HBr | 5-Bromo-2-methylpyridine | chemicalbook.com |

| 2-Methylpyridine | Br2, 150W tungsten lamp | 5-Bromo-2-methylpyridine | guidechem.com |

Regioselective Introduction of the Amino Functionality at C-4

The introduction of an amino group specifically at the C-4 position of the pyridine ring is a crucial and often challenging step. Several strategies have been developed to achieve this regioselectivity.

One of the most effective methods involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C-4 position. For instance, starting with a 4-chloropyridine (B1293800) derivative, reaction with ammonia or a protected amine can lead to the desired 4-aminopyridine. The presence of an electron-withdrawing group, such as the bromo substituent at the 5-position, can activate the ring towards nucleophilic attack, facilitating this reaction.

Alternatively, the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, typically favors the 2- and 6-positions. However, by blocking these positions or by using modified reaction conditions, amination at the 4-position can be achieved.

A more modern approach involves the use of phosphonium (B103445) salts as activating groups. nih.gov A pyridine can be converted into a 4-pyridylphosphonium salt, which can then react with an amine source to selectively introduce the amino group at the 4-position. nih.gov This method offers high regioselectivity and is compatible with a wide range of functional groups. nih.gov

Recent developments have also focused on direct C-H amination reactions. nih.gov These methods often employ a directing group or specific catalytic systems to achieve C-4 selectivity. nih.gov For example, a reaction manifold for the C4-selective amination of pyridines has been reported that proceeds through 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov

| Precursor | Method | Reagents | Product | Reference |

| 4-Halopyridine | Nucleophilic Aromatic Substitution | Ammonia or Amine Source | 4-Aminopyridine derivative | google.com |

| Pyridine | Phosphonium Salt Formation and Amination | 1. Phosphine (B1218219) reagent 2. Amine source | 4-Aminopyridine derivative | nih.gov |

| Pyridine | Direct C-H Amination | Specific catalysts and amine source | 4-Aminopyridine derivative | nih.gov |

Convergent and Divergent Synthesis Routes to this compound

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different products. wikipedia.org For the synthesis of this compound, a divergent approach might start from a common precursor like 2-methylpyridine. This precursor could be subjected to a series of reactions to introduce the bromo and amino groups in different orders or using different methodologies, potentially leading to a library of related compounds for screening purposes.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters to consider include solvent, temperature, catalyst, and reaction time.

For the bromination step, controlling the temperature and the rate of addition of bromine is crucial to prevent over-bromination and side reactions. guidechem.com The choice of solvent can also significantly impact the reaction's selectivity and yield.

In the amination step, the choice of base, solvent, and temperature can have a profound effect on the reaction outcome. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction. The use of a suitable base is also critical to neutralize any acid formed during the reaction and to deprotonate the amine nucleophile if necessary. acs.org

Catalytic Systems for Pyridine Functionalization

The use of catalytic systems has revolutionized the functionalization of pyridine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki mdpi.com and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. While not directly applicable to the introduction of a simple amino group in this specific target, these methods are invaluable for creating more complex derivatives.

More recently, photochemical and organocatalytic methods have emerged as powerful strategies for pyridine functionalization. nih.govacs.org These methods often proceed via radical intermediates and can offer unique regioselectivities that are complementary to traditional ionic pathways. nih.govacs.org For instance, a photochemical method for the functionalization of pyridines has been reported that utilizes pyridinyl radicals generated upon single-electron reduction of pyridinium ions. nih.govacs.org Such innovative catalytic systems hold great promise for the development of more efficient and selective syntheses of complex pyridine derivatives.

Solvent Selection and Medium Effects on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of aminopyridine derivatives, profoundly influencing reaction rates, yields, and even the reaction pathway itself. In amination reactions of halopyridines, the solvent's ability to solvate intermediates, enhance the nucleophilicity of the aminating agent, and facilitate the departure of the leaving group is crucial.

Research into the amination of polyhalogenated pyridines has demonstrated the dramatic impact of the reaction medium. In one study, a survey of various solvents identified water as the optimal medium for a base-promoted amination, leading to a 73% yield of the desired 2-aminopyridine (B139424) product. nih.gov Conversely, the same reaction protocol failed to proceed in dichloromethane (B109758) (DCM), highlighting the solvent's determinative role. nih.gov The polarity and hydrogen-bonding capacity of the solvent are key; solvents must be able to enhance the nucleophile's strength while also accepting hydrogen bonds. researchgate.net

In classical methods like the Chichibabin reaction, solvents such as toluene (B28343) and dimethylbenzene are commonly employed. google.com However, the ability of the polar anionic σ-adduct (a key intermediate) to form depends significantly on the solvating capacity and dielectric constant of the solvent. wikipedia.org The effect of different solvents on the yield of a base-promoted amination of a polyhalogenated pyridine is detailed below.

| Solvent | Yield (%) | Reference |

|---|---|---|

| DMF | 65 | nih.gov |

| H₂O | 73 | nih.govacs.org |

| Dioxane | 56 | nih.gov |

| Toluene | 45 | nih.gov |

| DCM | 0 | nih.gov |

Temperature, Pressure, and Inert Atmosphere Control in Amination

Temperature and pressure are fundamental variables that must be precisely controlled to direct the outcome of amination reactions. The optimal temperature for a given synthesis is often a delicate balance; it must be high enough to overcome the activation energy barrier but not so high as to cause decomposition of reactants or products. wikipedia.org For instance, in a base-promoted amination of a polyhalogenated pyridine, lowering the reaction temperature from 140 °C to 100 °C led to an inefficient reaction with only a 36% yield, compared to a 99% yield at the higher temperature (albeit with a longer reaction time). nih.gov For some aminations where the amine is a weak nucleophile, temperatures may need to be elevated to a range of 130-200 °C. researchgate.net

Pressure becomes a particularly influential parameter in reactions that involve gaseous reagents or produce gaseous byproducts, such as the Chichibabin reaction which evolves hydrogen gas. orgsyn.org In the synthesis of 2-amino-4-tert-butylpyridine, conducting the reaction under a nitrogen pressure of 350 psi dramatically shifted the product distribution in favor of the desired aminated product (74% yield) over a dimer side-product (26% yield). wikipedia.org In contrast, at atmospheric pressure, the dimer was the major product (89%). wikipedia.org Industrial applications of this reaction may utilize pressures ranging from 300 to 1000 psi and temperatures between 130-200 °C to ensure the reaction proceeds to completion. google.com

Maintaining an inert atmosphere, typically using argon or nitrogen, is standard practice to prevent unwanted side reactions with atmospheric oxygen or moisture, especially when using sensitive reagents like sodium hydride. orgsyn.org

| Reaction Type | Parameter | Condition | Effect | Reference |

|---|---|---|---|---|

| Base-Promoted Amination | Temperature | 100 °C | Inefficient reaction (36% yield) | nih.gov |

| Base-Promoted Amination | Temperature | 140 °C | Improved yield (up to 99%) | nih.gov |

| Chichibabin Amination | Pressure | Atmospheric | Favors dimer side-product (89%) | wikipedia.org |

| Chichibabin Amination | Pressure | 350 psi | Favors aminated product (74%) | wikipedia.org |

Principles of Green Chemistry in the Design of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.innih.gov This involves a holistic approach, from the selection of starting materials to the final purification of the product, with a focus on reducing waste, avoiding hazardous substances, and conserving energy. rasayanjournal.co.in

Exploration of Greener Solvents

A primary focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. rasayanjournal.co.in Traditional solvents used in pyridine synthesis, such as dichloromethane, 1,2-dichloroethane, and DMF, are often volatile, toxic, and flammable. rsc.orgacsgcipr.org

Recent research has identified several classes of greener solvents suitable for amination and other reactions in pyridine synthesis:

Water: As demonstrated in the amination of polyhalogenated pyridines, water can be a highly effective and environmentally friendly solvent. nih.govacs.org

Deep Eutectic Solvents (DESs): These mixtures of hydrogen bond donors and acceptors exhibit unique properties like low volatility and high thermal stability. mdpi.com DESs can act as both the reaction medium and a catalyst, often leading to higher yields and simplified product isolation. mdpi.com

Ethyl Acetate (B1210297) (EtOAc): Recommended as a much more environmentally acceptable solvent for reductive aminations, replacing chlorinated solvents. acsgcipr.org

Ionic Liquids: Often referred to as "green solvents" due to their low vapor pressure, they are being explored for pyrimidine (B1678525) synthesis to achieve higher yields and reduce environmental impact. rasayanjournal.co.in

Solvent-Free Reactions: The ultimate green approach is to eliminate the solvent entirely. acs.org Solvent-free amination of halopyridines under microwave irradiation has been shown to produce high yields in short reaction times. researchgate.net

| Green Alternative | Advantages | Applicable Reaction | Reference |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive | Nucleophilic Aromatic Substitution (SNAr) | nih.govacs.org |

| Deep Eutectic Solvents (DESs) | Low volatility, recyclable, can act as catalysts | Reductive Amination, Transamination | mdpi.com |

| Ethyl Acetate | Less toxic than chlorinated solvents | Reductive Amination | acsgcipr.org |

| Ionic Liquids | Low vapor pressure, potential for recyclability | Pyrimidine/Pyridine Synthesis | rasayanjournal.co.in |

| Solvent-Free | Eliminates solvent waste, simplifies workup | Amination of Halopyridines | acs.orgresearchgate.net |

Energy-Efficient Synthesis Methods

Reducing energy consumption is a key tenet of green chemistry, leading to lower costs and a smaller carbon footprint. vcu.edu This is achieved by developing reactions that proceed under milder conditions or by using alternative energy sources that enhance reaction rates. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique has been recognized as a powerful green chemistry tool. nih.gov By directly heating the reaction mixture, microwave irradiation can dramatically shorten reaction times from hours to minutes and increase product yields, as seen in the synthesis of various pyridine derivatives. researchgate.netnih.gov It allows for efficient, solvent-free aminations of halopyridines. researchgate.net

Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch processes offers numerous advantages for pyridine synthesis. vcu.edunumberanalytics.com Flow chemistry provides superior heat and mass transfer, leading to reduced reaction times, enhanced safety, and improved scalability. numberanalytics.com One study demonstrated that converting a five-step batch process for a pyridine-containing drug to a single continuous flow step increased the yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu

Exploration of Reactivity and Functionalization Pathways of 5 Bromo 2 Methyl Pyridin 4 Ylamine Hcl

Intrinsic Reactivity Profile of the Pyridine (B92270) Nitrogen Atom

The pyridine nitrogen atom, being a heteroatom within an aromatic ring, significantly influences the electronic properties of the entire molecule. Its lone pair of electrons makes it a basic site, susceptible to protonation, especially in the presence of a strong acid like HCl, to form the pyridinium (B92312) salt. This protonation deactivates the pyridine ring towards electrophilic substitution due to the electron-withdrawing nature of the positively charged nitrogen. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, enhances its reactivity towards nucleophilic attack. uoanbar.edu.iqresearchgate.net The presence of the methyl group at C-2 and the amino group at C-4, however, modulates this reactivity. In acidic media, the nitrogen atom is protonated, forming a pyridinium ion, which further deactivates the ring toward electrophilic attack. uoanbar.edu.iq

Comprehensive Analysis of the Primary Amine Group Reactivity

The primary amine group at the C-4 position is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities.

N-Alkylation and N-Arylation Methodologies

N-alkylation of the primary amine can introduce alkyl chains to the pyridine core. While specific examples for 5-Bromo-2-methyl-pyridin-4-ylamine are not extensively detailed in the provided results, general principles of amine alkylation would apply.

N-arylation, a process of forming a carbon-nitrogen bond between the amine and an aryl group, is a significant transformation. Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, are effective for this purpose. nih.govmdpi.com These reactions typically involve coupling the amine with arylboronic acids in the presence of a copper catalyst and a base. nih.govmdpi.com The choice of base and solvent can significantly influence the reaction's efficiency. mdpi.com

Table 1: Examples of N-Arylation Reactions

| Amine Substrate | Arylating Agent | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-aminobenzimidazole | Aryl boronic acids | Cu(OAc)₂·H₂O | TMEDA | CH₃OH/H₂O | N-aryl-5-bromo-2-aminobenzimidazoles | Good | mdpi.com |

Amide Bond Formation and Acylation Chemistry

The primary amine readily undergoes acylation to form amides. This reaction is often performed to protect the amine group or to introduce new functional moieties. A common method involves reacting the amine with an acylating agent like acetic anhydride (B1165640). mdpi.com For instance, N-[5-bromo-2-methylpyridin-3-yl]acetamide can be synthesized by reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride in acetonitrile (B52724) with a catalytic amount of sulfuric acid. mdpi.com This acylation is a crucial step in some synthetic routes, as the resulting amide can be more suitable for subsequent reactions like palladium-catalyzed cross-couplings. mdpi.com

Nucleophilic Substitution Reactions Involving the Amine

The primary amine itself can act as a nucleophile in substitution reactions. However, the provided search results focus more on the reactivity of the pyridine ring and the bromine atom, rather than nucleophilic substitution directly involving the displacement of the amine group. Generally, the amino group on a pyridine ring is not a good leaving group unless it is first converted into a diazonium salt, which is a much better leaving group.

Advanced Transformations of the Bromine Atom at the C-5 Position

The bromine atom at the C-5 position is a key handle for introducing molecular complexity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The bromine atom on the pyridine ring is an excellent leaving group for these transformations. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org This method is highly effective for synthesizing biaryl compounds. For example, 5-bromo-2-methylpyridin-3-amine can be coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base to produce 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.com The reaction is tolerant of a wide range of functional groups on the arylboronic acid. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org It is a versatile method for synthesizing a wide variety of aryl amines. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands, such as BINAP or DPPF, and a strong base like sodium tert-butoxide. wikipedia.orgchemspider.com This method has been successfully applied to the amination of 2-bromopyridines with various amines. researchgate.netnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form arylalkynes. wikipedia.orglibretexts.org This reaction is known for its mild conditions and has been widely used in the synthesis of complex molecules. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. libretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Forms C-C bonds; tolerant of many functional groups. mdpi.comlibretexts.org |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd catalyst, Phosphine ligand, Strong base | Forms C-N bonds; wide scope for amines. wikipedia.orgresearchgate.net |

Stille Coupling and Other Metal-Catalyzed Coupling Protocols

Beyond the Suzuki-Miyaura reaction, the bromine atom of 5-Bromo-2-methyl-pyridin-4-ylamine can also participate in other palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org This method offers an alternative route for C-C bond formation and is known for its compatibility with a wide range of functional groups.

Other important metal-catalyzed reactions that can be employed for the functionalization of the C-Br bond include the Heck and Sonogashira couplings. guidechem.com The Heck reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene, while the Sonogashira coupling facilitates the formation of a C-C bond with a terminal alkyne. These reactions further expand the synthetic utility of 5-Bromo-2-methyl-pyridin-4-ylamine, allowing for the introduction of diverse unsaturated moieties.

Halogen-Metal Exchange and Subsequent Quenching Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organohalide into an organometallic species. In the case of 5-Bromo-2-methyl-pyridin-4-ylamine, the bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium. This generates a highly reactive pyridyllithium intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-5 position. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding carboxylic acid. Quenching with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively. This two-step sequence provides a powerful method for the diversification of the 5-Bromo-2-methyl-pyridin-4-ylamine scaffold.

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Pyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. youtube.comnih.gov In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion. The reactivity of halopyridines towards SNAr is influenced by the position of the halogen and the presence of other substituents on the ring.

For 5-Bromo-2-methyl-pyridin-4-ylamine, the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the ring. youtube.com The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed.

Common nucleophiles used in SNAr reactions on pyridines include amines, alkoxides, and thiolates. youtube.com The reaction often requires heating to overcome the energy barrier associated with the disruption of the aromatic system. youtube.com The amino group at the C-4 position and the methyl group at the C-2 position can influence the regioselectivity and reactivity of the SNAr reaction.

Reactivity and Derivatization of the Methyl Group at the C-2 Position

The methyl group at the C-2 position of the pyridine ring also offers opportunities for functionalization. The protons of this methyl group are acidic due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for deprotonation with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form a stabilized carbanion.

This carbanion can then react with various electrophiles. For instance, reaction with an alkyl halide would lead to chain extension, while reaction with a carbonyl compound would result in the formation of an alcohol. This reactivity provides a complementary approach to the functionalization of the 5-Bromo-2-methyl-pyridin-4-ylamine molecule, allowing for modifications at a different site from the C-5 position.

Regioselectivity and Chemoselectivity in Multifunctional Molecule Derivatization

The presence of multiple reactive sites—the bromine atom, the amino group, and the methyl group—on the 5-Bromo-2-methyl-pyridin-4-ylamine molecule raises important questions of regioselectivity and chemoselectivity during derivatization.

Regioselectivity refers to the preferential reaction at one position over another. For instance, in cross-coupling reactions, the reaction will selectively occur at the C-Br bond. beilstein-journals.org Similarly, in nucleophilic aromatic substitution, the position of attack by the nucleophile is directed by the electronic properties of the pyridine ring. nih.gov Studies on related systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the order of substitution in Suzuki-Miyaura reactions can be controlled, leading to specific regioisomers. beilstein-journals.org

Chemoselectivity is the preferential reaction of one functional group over another. For example, when performing a Suzuki-Miyaura coupling, the conditions can often be chosen to avoid reaction at the amino group. In some cases, protection of the amino group, for instance as an acetamide (B32628), may be necessary to achieve the desired chemoselectivity. mdpi.com The choice of reagents and reaction conditions is therefore critical in directing the transformation to the desired functional group, enabling the selective synthesis of complex molecules from this versatile starting material.

Advanced Mechanistic Investigations and Computational Chemistry in Understanding 5 Bromo 2 Methyl Pyridin 4 Ylamine Hcl

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthetic utility of brominated pyridine (B92270) derivatives is often demonstrated through cross-coupling reactions, which allow for the introduction of new functional groups onto the pyridine ring. A key example is the palladium-catalyzed Suzuki cross-coupling reaction. Studies on 5-bromo-2-methylpyridin-3-amine (B1289001) show its effective participation in such transformations. mdpi.com

The general mechanism for the Suzuki coupling of a bromo-pyridine derivative involves a catalytic cycle with a palladium complex. This cycle typically includes three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the bromo-pyridine, inserting itself into the carbon-bromine bond to form a palladium(II) species.

Transmetalation: The organoboron compound (e.g., an arylboronic acid) reacts with the palladium(II) complex, transferring the organic group from boron to palladium. This step is usually facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

In the case of 5-bromo-2-methylpyridin-3-amine, it has been shown to react with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403). mdpi.com The reaction proceeds in good yields, and interestingly, the electronic nature of the substituents on the arylboronic acid (whether electron-donating or electron-withdrawing) did not show a significant effect on the reaction yields. mdpi.com This suggests a robust reaction mechanism applicable to a wide range of substrates. It is highly probable that 5-Bromo-2-methyl-pyridin-4-ylamine HCl would undergo similar Suzuki coupling reactions, providing a versatile route to novel substituted 2-methyl-4-aminopyridine (B1174260) derivatives.

Theoretical and Quantum Chemical Studies on Molecular Properties and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For compounds like this compound, where experimental data may be limited, theoretical studies on its isomer 5-bromo-2-methylpyridin-3-amine provide a valuable proxy for its electronic structure and reactivity. mdpi.com These studies are typically performed using Density Functional Theory (DFT). mdpi.com

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule (its ground-state geometry). Using methods like B3LYP with a 6-31G(d,p) basis set, researchers can optimize the molecular geometry of pyridine derivatives. mdpi.com For the derivatives of 5-bromo-2-methylpyridin-3-amine, frequency calculations confirmed that the optimized structures corresponded to true energy minima on the potential energy surface. mdpi.com Such calculations for 5-Bromo-2-methyl-pyridin-4-ylamine would yield precise bond lengths, bond angles, and dihedral angles, forming the foundation for all further computational analysis.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a key indicator of molecular stability and reactivity. mdpi.com

For derivatives of the related 5-bromo-2-methylpyridin-3-amine, FMO analysis has been performed. mdpi.com A smaller HOMO-LUMO gap implies a more reactive molecule. The table below, based on data for derivatives of the 3-amino isomer, illustrates how these properties are calculated and what they signify. It is expected that 5-Bromo-2-methyl-pyridin-4-ylamine would exhibit similar trends.

| Parameter | Description | Significance for Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

This interactive table demonstrates the principles of FMO analysis.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. mdpi.com

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. In aminopyridines, these are typically found around the nitrogen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral potential.

For derivatives of 5-bromo-2-methylpyridin-3-amine, MEP maps highlight the nitrogen atom of the pyridine ring and the amino group as electron-rich centers. mdpi.com A similar MEP map for 5-Bromo-2-methyl-pyridin-4-ylamine would be expected to show a high negative potential around the pyridine nitrogen and the 4-amino group, identifying them as key reactive sites.

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These indices, calculated for derivatives of 5-bromo-2-methylpyridin-3-amine, offer a model for what could be expected for the 4-amino isomer. mdpi.com

| Reactivity Index | Formula | Interpretation |

| Ionization Potential (I) | I = -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -E_LUMO | Energy released when an electron is added. |

| Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness. A softer molecule is more reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This interactive table details key reactivity indices derived from DFT calculations.

Computational Prediction and Validation of Reaction Pathways and Product Selectivity

Computational chemistry can be used to model entire reaction pathways, comparing the activation energies of different potential routes to predict which products are most likely to form. For instance, in reactions with multiple potential sites for substitution, DFT calculations can determine the relative stability of the intermediates for each pathway. The pathway with the lowest energy barrier is the one that is kinetically favored.

While specific studies predicting the reaction pathways for this compound are not available, the principles are well-established. For example, in an electrophilic aromatic substitution reaction, calculations would model the addition of the electrophile to each possible position on the pyridine ring. By comparing the energies of the resulting sigma complexes (arenium ions), one could predict the regioselectivity of the reaction. The electron-donating amino group at position 4 and the methyl group at position 2 would strongly influence the outcome, and computational models could quantify this directing effect.

Sophisticated Analytical Characterization Techniques in the Research of 5 Bromo 2 Methyl Pyridin 4 Ylamine Hcl

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 5-Bromo-2-methyl-pyridin-4-ylamine HCl, ¹H-NMR provides information on the number and environment of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton.

In ¹H-NMR, the protons on the pyridine (B92270) ring are expected to appear as distinct singlets due to the substitution pattern, which prevents typical ortho or meta coupling. The methyl group protons will also present as a singlet. The amine protons, being part of a hydrochloride salt, will likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | C2-CH₃ | ~2.5-2.7 | Singlet | Methyl group adjacent to the ring nitrogen. |

| ¹H | C3-H | ~6.8-7.0 | Singlet | Aromatic proton adjacent to the amine group. |

| ¹H | C6-H | ~8.0-8.2 | Singlet | Aromatic proton adjacent to the ring nitrogen. |

| ¹H | N4-NH₂·HCl | Broad | Singlet | Protons of the ammonium (B1175870) salt, exchangeable. |

| ¹³C | C2 | ~158-160 | Singlet | Carbon bearing the methyl group. |

| ¹³C | C2-CH₃ | ~20-22 | Singlet | Methyl carbon. |

| ¹³C | C3 | ~110-112 | Singlet | Aromatic CH. |

| ¹³C | C4 | ~148-150 | Singlet | Carbon bearing the amino group. |

| ¹³C | C5 | ~105-107 | Singlet | Carbon bearing the bromine atom. |

Note: Predicted values are based on the analysis of similar pyridine structures. Actual shifts may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for identifying the N-H bonds of the aminopyridinium salt, C-H bonds of the methyl and aromatic groups, C=C and C=N bonds within the pyridine ring, and the C-Br bond. researchgate.net

The formation of the hydrochloride salt results in the appearance of a broad and strong absorption band in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (R₃N⁺-H) stretch. The N-H bending vibrations are also prominent. The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-Br stretching frequency is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (salt) | R-NH₃⁺ | 2500-3000 | Strong, Broad |

| C-H Stretch (aromatic) | Ar-H | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | -CH₃ | 2850-2960 | Medium |

| N-H Bend | R-NH₃⁺ | 1500-1600 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 | Medium to Strong |

Source: Adapted from spectroscopic data for similar aminopyridine derivatives. researchgate.net

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The molecular weight of the 5-Bromo-2-methyl-pyridin-4-ylamine free base (C₆H₇BrN₂) is approximately 187.04 g/mol , while the hydrochloride salt has a molecular weight of about 223.5 g/mol . sigmaaldrich.comsigmaaldrich.com

Using a soft ionization technique like Electrospray Ionization (ESI-MS), the compound is typically observed as the protonated molecular ion [M+H]⁺, corresponding to the cation of the hydrochloride salt. This would yield a characteristic pair of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), appearing at approximately m/z 188 and 190. Electron Impact Mass Spectrometry (EI-MS) would likely result in more extensive fragmentation, with potential fragments arising from the loss of the bromine atom, the methyl group, or hydrocyanic acid (HCN) from the pyridine ring.

Table 3: Expected Mass Spectrometry Data for 5-Bromo-2-methyl-pyridin-4-ylamine

| Ion | Formula | Expected m/z | Technique | Notes |

|---|---|---|---|---|

| [M+H]⁺ | [C₆H₈BrN₂]⁺ | 188 / 190 | ESI-MS | Isotopic pattern for one bromine atom. |

| [M]⁺˙ | [C₆H₇BrN₂]⁺˙ | 187 / 189 | EI-MS | Molecular ion, isotopic pattern for bromine. |

| [M-Br]⁺ | [C₆H₇N₂]⁺ | 108 | EI-MS | Loss of a bromine radical. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of the final product and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to qualitatively monitor reactions and check compound purity. mdpi.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, typically a mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a non-polar solvent (e.g., hexane (B92381) or dichloromethane), would be optimized to achieve good separation between the starting materials, intermediates, and the final product. google.com Due to the polar nature of the hydrochloride salt, a more polar solvent system is generally required. The spots can be visualized under UV light (254 nm) due to the aromatic pyridine ring.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used to determine the purity of this compound with high accuracy. sigmaaldrich.com A common setup involves a reversed-phase C18 column as the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (often with an additive like trifluoroacetic acid to improve peak shape for amines) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.com The components are separated based on their polarity, and a UV detector set to an appropriate wavelength would quantify the product and any impurities present. This method is crucial for final quality control, often providing purity values greater than 97%. sigmaaldrich.comsigmaaldrich.com

Table 4: Typical Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane or Dichloromethane (B109758) / Methanol | UV light (254 nm) | Reaction Monitoring, Qualitative Purity Check mdpi.comgoogle.com |

X-ray Crystallography for Definitive Solid-State Structure Determination

Key parameters obtained from an X-ray crystallographic analysis include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. For example, 5-Bromo-2-chloropyrimidin-4-amine crystallizes in the monoclinic system with the space group P21/c. nih.govresearchgate.net

Unit Cell Dimensions: These are the lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. For the related compound, these are a = 6.0297 Å, b = 8.1542 Å, c = 13.4163 Å, and β = 90.491°. nih.gov

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell are determined.

Bond Lengths and Angles: These are calculated from the atomic coordinates and provide definitive proof of the molecule's covalent structure.

Intermolecular Interactions: The analysis reveals non-covalent interactions, such as hydrogen bonds, which are crucial for understanding the packing of molecules in the solid state. In the case of 5-Bromo-2-chloropyrimidin-4-amine, molecules are linked by N—H···N hydrogen bonds. nih.govresearchgate.net

The data generated from X-ray crystallography is typically presented in a comprehensive table, as illustrated below with the data for the analogous compound, 5-Bromo-2-chloropyrimidin-4-amine.

Interactive Table: Crystallographic Data for 5-Bromo-2-chloropyrimidin-4-amine nih.gov

| Parameter | Value |

| Chemical Formula | C₄H₃BrClN₃ |

| Formula Weight | 208.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0297(1) |

| b (Å) | 8.1542(2) |

| c (Å) | 13.4163(3) |

| β (°) | 90.491(2) |

| Volume (ų) | 659.62(2) |

| Z | 4 |

Should a single crystal of this compound be grown, this technique would provide the ultimate confirmation of its molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method provides an empirical formula for the substance, which can be compared to the theoretical composition calculated from its proposed molecular formula. This comparison is a critical step in verifying the purity and identity of a newly synthesized compound.

For this compound, the molecular formula is C₆H₈BrClN₂. Based on the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. The molecular weight of the compound is the sum of the atomic weights of all atoms in the molecule. cymitquimica.com

The process involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. The amounts of these products are then used to calculate the percentage of each element in the original sample. For halogen-containing compounds like this one, specific methods are employed to determine the bromine and chlorine content.

The experimentally determined percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's proposed formula and its purity.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 32.41% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.63% |

| Bromine | Br | 79.90 | 1 | 79.90 | 35.93% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.94% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.60% |

| Total | 222.51 | 100.00% |

This analytical technique is a cornerstone of chemical characterization, providing the foundational data to confirm that the synthesized material is indeed the target compound.

Academic Applications of 5 Bromo 2 Methyl Pyridin 4 Ylamine Hcl As a Key Building Block in Advanced Organic Synthesis

Construction of Novel Heterocyclic Chemical Scaffolds

The inherent reactivity of the amino and bromo functionalities on the pyridine (B92270) ring of 5-Bromo-2-methyl-pyridin-4-ylamine makes it an ideal precursor for constructing a variety of fused and substituted heterocyclic systems. These scaffolds are central to the development of new pharmaceutical agents and functional materials.

Synthesis of Pyridine-Fused Systems

The synthesis of pyridine-fused polycyclic structures is a significant area of organic chemistry, often leading to compounds with unique biological activities. 5-Bromo-2-methyl-pyridin-4-ylamine can serve as a foundational element for creating such systems. One established strategy for fusing a new ring onto a pyridine core involves the reaction of a substituted aminopyridine with a reagent capable of cyclizing across the amino group and an adjacent ring carbon. For instance, the treatment of 3,5-dibenzoylporphyrins with ammonium (B1175870) acetate (B1210297) has been shown to produce novel oxopyridochlorins, which are pyridine-fused porphyrinoids. rsc.org This demonstrates the principle of using an amino group to facilitate the annulation of a new ring system onto a nitrogen-containing heterocycle.

Furthermore, sequential reactions like ring-closing metathesis (RCM) followed by intramolecular radical cyclization have been successfully employed to create novel pyridine-fused polycyclic bridgehead amines. researchgate.net The amino group on the pyridine ring is pivotal for introducing the necessary side chains that participate in these complex cyclization cascades. Another approach involves the reaction of aminopyridines with functionalized maleimides, which can lead to the formation of ring-fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org These methods highlight the potential of 5-Bromo-2-methyl-pyridin-4-ylamine as a substrate for generating complex, multi-ring heterocyclic structures.

Derivatization to Pyrimidine-Containing Heterocycles

The amino group of 5-Bromo-2-methyl-pyridin-4-ylamine is a key functional handle for the construction of fused pyrimidine (B1678525) rings, leading to the formation of pyrido[4,3-d]pyrimidine (B1258125) scaffolds. These bicyclic systems are of significant interest in medicinal chemistry. The general synthetic strategy involves the cyclocondensation of the aminopyridine with various carbon-containing electrophiles.

A common method is the reaction of an aminopyridine with a β-dicarbonyl compound or its equivalent. nih.gov This reaction typically proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to afford the fused pyrimidine ring. The synthesis of various fused pyrimidines, such as triazolo[4,3-a]pyrimidine and pyramido[4,5-d]pyrimidine systems, often relies on the reactivity of an amino group adjacent to a ring nitrogen. Several catalytic systems and reaction conditions, including microwave irradiation, have been developed to improve the efficiency and yield of these cyclization reactions. rsc.orgsciencescholar.us For example, the reaction of 2-aminopyridine (B139424) with a β-keto ester can yield the corresponding pyrido[1,2-a]pyrimidin-4-one. While specific examples starting from 5-Bromo-2-methyl-pyridin-4-ylamine are not detailed in the literature, the established reactivity patterns of aminopyridines provide a clear blueprint for its use in synthesizing novel pyrido[4,3-d]pyrimidine derivatives. nih.govmdpi.com

Formation of Thiazole (B1198619) Derivatives

The synthesis of thiazole-containing compounds is another important application of aminopyridine building blocks. The renowned Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, provides a viable route to pyridinyl-thiazoles. organic-chemistry.orgresearchgate.net In this context, the amino group of 5-Bromo-2-methyl-pyridin-4-ylamine can be readily converted into the corresponding thiourea (B124793) or thioamide derivative. Subsequent reaction of this intermediate with an appropriate α-halocarbonyl compound would lead to the formation of a 2-(pyridin-4-ylamino)thiazole derivative.

Research has demonstrated the synthesis of 2-amino-4,5-diarylthiazole derivatives, which have been evaluated for their biological activities. mdpi.com The general accessibility of the thiazole ring through various synthetic methods, including copper-catalyzed couplings and reactions with isothiocyanates, underscores the versatility of this approach. organic-chemistry.org By leveraging the amino functionality, 5-Bromo-2-methyl-pyridin-4-ylamine can be incorporated into complex thiazole-containing molecules, which are prevalent in many biologically active compounds. researchgate.net

Synthesis of Other Nitrogen-Containing Ring Systems

Beyond pyridines and pyrimidines, 5-Bromo-2-methyl-pyridin-4-ylamine is a valuable precursor for other nitrogen-rich heterocycles, such as tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. chalcogen.robeilstein-journals.org A powerful method for their synthesis is the Ugi tetrazole reaction, a four-component reaction (UT-4CR) involving an amine, an aldehyde, an isocyanide, and an azide (B81097) source. acs.orgnih.gov

The amino group of 5-Bromo-2-methyl-pyridin-4-ylamine can act as the amine component in this multicomponent reaction. When reacted with an aldehyde, an isocyanide, and a source like trimethylsilyl (B98337) azide, it would lead to the formation of a 1-substituted-5-(pyridin-4-ylamino)tetrazole derivative. This approach allows for the rapid generation of molecular diversity, as the substituents on the aldehyde and isocyanide can be widely varied. nih.gov The synthesis of pyrazolo-pyridine fused tetrazolo-pyrimidines has also been reported, highlighting the modularity of these synthetic strategies in creating complex heterocyclic systems. tandfonline.com

Role in the Synthesis of Complex Biaryl and Polyaryl Compounds

The bromine atom of 5-Bromo-2-methyl-pyridin-4-ylamine is a key feature that enables its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl compounds. mdpi.comlibretexts.org

In a typical Suzuki coupling, the bromo-substituted pyridine is reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. nih.gov Research on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) has demonstrated its successful coupling with a variety of arylboronic acids to produce novel biaryl pyridine derivatives in moderate to good yields. mdpi.com The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.com

The electronic nature of the boronic acid can influence the reaction's success, with electron-rich boronic acids often providing good yields. mdpi.com The principles of this reaction are directly applicable to 5-Bromo-2-methyl-pyridin-4-ylamine, allowing for the synthesis of a diverse library of 4-amino-5-aryl-2-methylpyridine derivatives. These biaryl structures are privileged motifs in many areas of chemistry, including pharmaceuticals and materials science.

| Arylboronic Acid | Product Structure | Yield (%) |

|---|---|---|

| Phenylboronic acid |  | 75 |

| 4-Methoxyphenylboronic acid |  | 78 |

| 4-Chlorophenylboronic acid |  | 72 |

| 3-Nitrophenylboronic acid |  | 65 |

| Naphthalene-1-boronic acid |  | 70 |

Note: The table shows representative yields for the coupling of 5-bromo-2-methylpyridin-3-amine, which is expected to have reactivity similar to the 4-amino isomer.

Development of Advanced Materials through Chemical Derivatization

The unique electronic and structural properties of the pyridine ring make derivatives of 5-Bromo-2-methyl-pyridin-4-ylamine attractive candidates for the development of advanced materials. By chemically modifying the core structure, materials with specific optical, electronic, or self-assembling properties can be designed.

A significant application lies in the synthesis of liquid crystals. nih.govmdpi.com Liquid crystalline materials typically consist of a rigid core and flexible terminal chains. The substituted pyridine ring can serve as the rigid mesogenic core. researchgate.netmdpi.com Through derivatization of the amino group and substitution of the bromine atom (e.g., via Suzuki coupling), long alkyl or alkoxy chains can be introduced. The resulting calamitic (rod-shaped) molecules can exhibit various liquid crystalline phases, such as nematic and smectic phases, which are essential for applications in display technologies. nih.govresearchgate.net The incorporation of the polar pyridine heterocycle can significantly influence the mesomorphic properties and thermal stability of these materials. mdpi.comtandfonline.com

Furthermore, aminopyridine derivatives are known to be useful scaffolds for fluorescent probes and luminogens. beilstein-journals.orgnih.gov The derivatization of 5-Bromo-2-methyl-pyridin-4-ylamine can lead to compounds with interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE). beilstein-journals.org Additionally, aminopyridine-metal complexes have been investigated for their catalytic activity, including the removal of organic dyes from wastewater, suggesting potential applications in environmental remediation technologies. ekb.eg

Contributions to the Advancement of Experimental Methodologies in Organic Chemistry

The utility of a chemical building block in modern organic synthesis is twofold: it can be incorporated into a final target molecule, or it can serve as a model substrate for the development, optimization, and expansion of synthetic methodologies. 5-Bromo-2-methyl-pyridin-4-ylamine HCl, with its distinct arrangement of a nucleophilic amino group, a reactive bromo-substituent, and a heterocyclic pyridine core, is well-suited for the latter role. Its structure allows chemists to probe the reactivity and efficiency of various reactions, thereby contributing to the broader toolkit of experimental organic chemistry.

Specifically, this compound and its close isomers serve as valuable substrates in the refinement of transition metal-catalyzed cross-coupling reactions and in the application of classical transformations like diazotization to heterocyclic systems. These studies help establish reaction conditions, test catalyst efficacy, and understand the electronic influence of the pyridine ring and its substituents on reaction outcomes.

Advancing Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstone methodologies for the formation of carbon-carbon bonds. The development of robust and versatile conditions for these reactions is a continuous area of research. Substituted halopyridines are critical substrates for testing the limits of these reactions due to the potential for the pyridine nitrogen to interact with and deactivate the palladium catalyst.

Research has demonstrated the successful application of Suzuki cross-coupling reactions on a closely related isomer, 5-bromo-2-methylpyridin-3-amine, to produce a variety of 5-aryl-2-methylpyridin-3-amine derivatives. nih.govmdpi.com In these studies, the primary amine was first protected as an acetamide (B32628) to prevent side reactions, creating the substrate N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov This substrate was then coupled with a diverse set of arylboronic acids using a palladium catalyst.

The experiments systematically explored the reaction's tolerance to different functional groups on the arylboronic acid partner. nih.gov The findings revealed that the palladium-catalyzed coupling proceeds efficiently with arylboronic acids bearing both electron-donating and electron-withdrawing substituents, with no significant impact on reaction rates or yields. nih.gov This demonstrates the robustness of the methodology for this class of pyridyl substrates. The reaction conditions, involving a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium phosphate (B84403) as a base in a dioxane/water solvent system at 85–95 °C, provide a validated method for constructing complex biaryl structures based on a methyl-aminopyridine core. nih.govmdpi.com

The detailed findings from this methodological exploration are summarized in the table below.

Table 1: Suzuki Cross-Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with Various Arylboronic Acids This interactive table summarizes the outcomes of methodological studies on Suzuki cross-coupling reactions using a key pyridyl building block. The data is derived from a study by Rasool et al. (2017).

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | N-(2-methyl-5-phenylpyridin-3-yl)acetamide | 85 |

| 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 82 |

| 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 79 |

| 4-Fluorophenylboronic acid | N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 88 |

| 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 86 |

| 4-(Trifluoromethyl)phenylboronic acid | N-[2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl]acetamide | 78 |

| 3-Nitrophenylboronic acid | N-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 75 |

| Naphthalen-1-ylboronic acid | N-[2-methyl-5-(naphthalen-1-yl)pyridin-3-yl]acetamide | 70 |

| Thiophen-2-ylboronic acid | N-[2-methyl-5-(thiophen-2-yl)pyridin-3-yl]acetamide | 68 |

Role in Diazotization and Nucleophilic Substitution Methodologies

The amino group on the pyridine ring offers a synthetic handle for a range of classical chemical transformations, most notably diazotization. This process, which converts a primary aromatic amine into a diazonium salt, is a fundamental experimental method for introducing a wide variety of functional groups onto an aromatic ring. Patent literature describes the synthesis of related bromopyridines using diazotization as a key step. google.comgoogle.com

For instance, a general method involves treating an aminopyridine, such as 5-amino-2-methylpyridine, with an acid to form the corresponding salt. google.com Subsequent treatment with a nitrite (B80452) source (like sodium nitrite) at low temperatures (e.g., -10 to 0 °C) generates an intermediate diazonium salt. google.comgoogle.com This highly reactive intermediate can then be converted into a bromo-substituted pyridine via a Sandmeyer-type reaction, where a copper(I) bromide or bromine source is introduced. google.comgoogle.com

The successful application of this methodology to aminopyridine substrates is crucial because the conditions (strong acids, low temperatures) must be compatible with the pyridine ring. By using compounds like 5-Bromo-2-methyl-pyridin-4-ylamine and its isomers as test cases, chemists can refine the protocols for these transformations on heterocyclic scaffolds, which are often more sensitive than simple benzene (B151609) derivatives. The development of high-yield bromination and diazotization reactions on aminopyridines is essential for the multi-step synthesis of complex pharmaceutical and agrochemical targets. google.com

Q & A

Q. How can researchers integrate field-specific methodologies (e.g., environmental chemistry vs. medicinal chemistry) when studying this compound?

- Answer : Adopt a quadripolar methodological model (theoretical, epistemological, morphological, technical) to unify approaches. For example, combine synthetic organic chemistry techniques (morphological) with ecotoxicology assays (technical) to assess environmental persistence and bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.